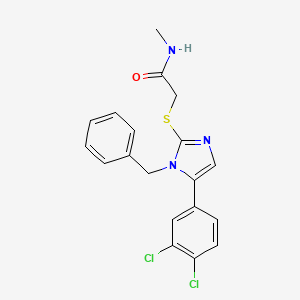

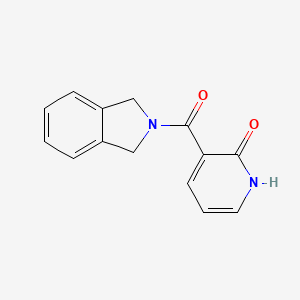

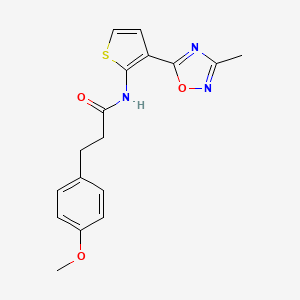

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine is a useful research compound. Its molecular formula is C9H12FN3 and its molecular weight is 181.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Potent Inhibitors

The compound 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyrazine has been investigated for its potential in the development of novel, potent, and selective inhibitors targeting 3-phosphoinositide-dependent kinase (PDK1). These inhibitors are considered promising as anticancer agents. The structure-based drug design approach has led to the creation of analogues with significant improvements in potency and selectivity against PI3Kα, with some derivatives achieving a PDK1 Ki of 1 nM and exhibiting more than 100-fold selectivity against related kinases. These compounds' cellular potency was demonstrated through the inhibition of AKT phosphorylation and antiproliferation activity against various tumor cell lines, marking a significant step forward in cancer treatment research (Murphy et al., 2011).

Anti-Lung Cancer Activity

Further research into the applications of similar compounds led to the discovery of novel fluoro substituted benzo[b]pyran compounds with significant anti-lung cancer activity. Through a series of synthetic modifications, these compounds have shown promising results against three cell lines of human cancer, including lung, breast, and CNS cancers. Their anticancer activity at low concentrations, compared to the reference drug 5-fluorodeoxyuridine, opens new avenues for chemotherapy (Hammam et al., 2005).

Photophysical Properties for Material Applications

The exploration of compounds structurally related to this compound has also extended into the development of materials with novel photophysical properties. Specifically, BF2 complexes of N,O-benzamide ligands that include pyridine, pyrazine, and other heterocyclic rings have been synthesized and studied for their luminescence. These complexes exhibit blue fluorescence with significant quantum yields, suggesting potential applications in biological and organic materials. The variation in luminescence properties based on the structural differences of the ligands provides valuable insights into the design of new fluorescent materials (Yamaji et al., 2017).

Versatile Ligands for Coordination Chemistry

The compound and its derivatives have also been utilized as versatile ligands in coordination chemistry, leading to the synthesis of complexes with unique properties. For instance, the synthesis of iron(II) and cobalt(II) complexes using tris-azinyl analogues of 2,2':6',2''-terpyridine, including pyrazine-based ligands, has demonstrated varied spin states and electrochemical properties. These complexes offer insights into the design of materials with potential applications in spintronics and as electrochemical sensors (Cook et al., 2013).

Properties

IUPAC Name |

2-[3-(fluoromethyl)pyrrolidin-1-yl]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c10-5-8-1-4-13(7-8)9-6-11-2-3-12-9/h2-3,6,8H,1,4-5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELWIJRDVMITAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CF)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

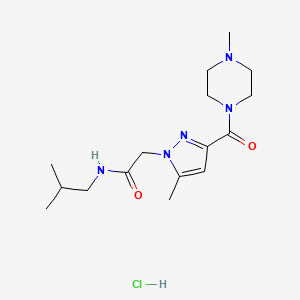

![1-(3-hydroxypropyl)-3,9-dimethyl-7-(4-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2758953.png)

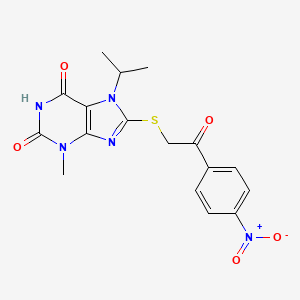

![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2758966.png)

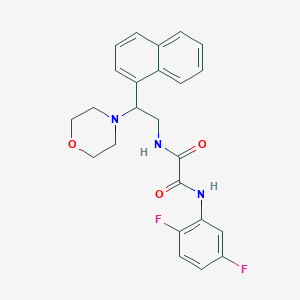

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)

![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)